
Benzyl 7-bromo-2-naphthoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 7-bromo-2-naphthoate is an organic compound with the molecular formula C18H13BrO2 It is a derivative of naphthalene, where a benzyl group is attached to the 7-bromo position of the naphthoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 7-bromo-2-naphthoate typically involves the bromination of 2-naphthoic acid followed by esterification with benzyl alcohol. The bromination is usually carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as benzoyl peroxide. The esterification process involves the reaction of the brominated naphthoic acid with benzyl alcohol in the presence of a dehydrating agent like sulfuric acid or a coupling reagent such as dicyclohexylcarbodiimide (DCC) .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve continuous flow reactors for bromination and esterification processes, allowing for better control over reaction parameters and improved safety.
Análisis De Reacciones Químicas
Types of Reactions: Benzyl 7-bromo-2-naphthoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation Reactions: The benzyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) .
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetone), and catalysts (e.g., palladium on carbon).
Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), acidic or basic conditions.
Reduction: Reducing agents (e.g., LiAlH4), anhydrous conditions.
Major Products:
Substitution: Corresponding substituted naphthoates.
Oxidation: 7-bromo-2-naphthoic acid.
Reduction: Benzyl 7-bromo-2-naphthylmethanol.
Aplicaciones Científicas De Investigación
Benzyl 7-bromo-2-naphthoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can serve as a precursor for the preparation of various substituted naphthalene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. Its derivatives may interact with biological targets such as enzymes and receptors.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs with improved efficacy and reduced side effects.
Industry: Utilized in the production of specialty chemicals and materials, including dyes, pigments, and polymers .
Mecanismo De Acción
The mechanism of action of Benzyl 7-bromo-2-naphthoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The bromine atom and the ester group can influence its binding affinity and specificity towards these targets. For example, the compound may inhibit enzyme activity by forming covalent bonds with active site residues or by blocking substrate access .
Comparación Con Compuestos Similares
Benzyl 2-naphthoate: Lacks the bromine atom, which may result in different reactivity and biological activity.
7-Bromo-2-naphthoic acid: The carboxylic acid form of Benzyl 7-bromo-2-naphthoate, which may have different solubility and reactivity.
Benzyl 7-bromo-2-naphthylmethanol: The reduced form of this compound, which may have different chemical properties and applications
Uniqueness: this compound is unique due to the presence of both the bromine atom and the benzyl ester group. This combination imparts specific chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C18H13BrO2 |
|---|---|
Peso molecular |
341.2 g/mol |
Nombre IUPAC |
benzyl 7-bromonaphthalene-2-carboxylate |
InChI |
InChI=1S/C18H13BrO2/c19-17-9-8-14-6-7-15(10-16(14)11-17)18(20)21-12-13-4-2-1-3-5-13/h1-11H,12H2 |
Clave InChI |
KHBLYEAJCJNAMC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC(=O)C2=CC3=C(C=C2)C=CC(=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-fluoro-17-hydroxy-10,13,17-trimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B14017966.png)
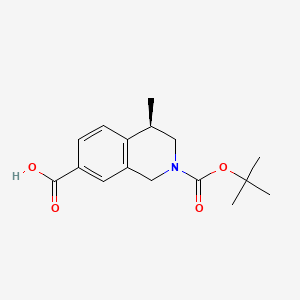
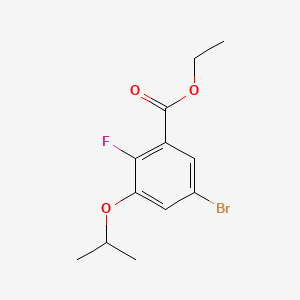
![6-[bis(aziridin-1-yl)methylideneamino]-2-N,2-N,4-N,4-N-tetramethyl-1,3,5-triazine-2,4-diamine](/img/structure/B14017979.png)

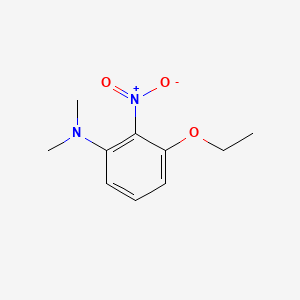



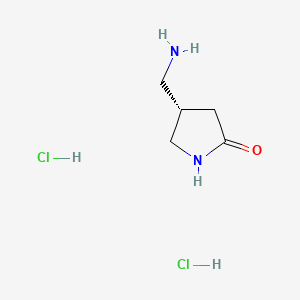
amino}benzoate](/img/structure/B14018028.png)
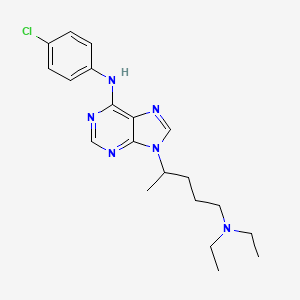

![2,6-Ditert-butyl-4-[(4-methoxyphenyl)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14018039.png)
